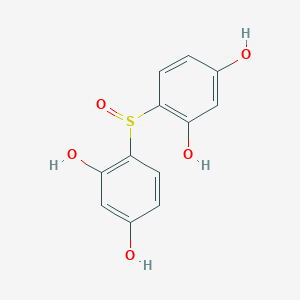

Resorcinol sulfoxide

Description

Contextualization within Aromatic Sulfoxide (B87167) Chemistry

Resorcinol (B1680541) sulfoxide belongs to the broader class of aromatic sulfoxides, which are characterized by a sulfinyl group directly attached to one or more aromatic rings wikipedia.org. Aromatic sulfoxides are known for their unique chemical properties, including their polarity, ability to act as ligands, and their role in various organic transformations wikipedia.orgsoton.ac.uk. The sulfoxide group itself is a polar functional group, and its presence significantly influences the electronic and steric properties of the molecule wikipedia.org. Within this class, phenolic sulfoxides, such as resorcinol sulfoxide, incorporate hydroxyl groups on the aromatic ring, which can further modulate reactivity and enable participation in hydrogen bonding and other intermolecular interactions vulcanchem.comsoton.ac.ukmdpi.com. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the development of pharmaceuticals vulcanchem.comguidechem.com.

Historical Development of Related Chemical Entities and Their Methodologies

The study of sulfoxides, including aromatic derivatives, has a considerable history in organic chemistry. The first examples of optically active sulfoxides were described in the early 20th century, with general methods for their synthesis emerging in the mid-20th century mdpi.com. Early methodologies for preparing sulfoxides primarily involved the oxidation of sulfides wikipedia.orgmdpi.comjsynthchem.com. Various oxidants, such as hydrogen peroxide, periodates, and peroxy acids, have been employed, with careful control often needed to prevent over-oxidation to sulfones wikipedia.orgmdpi.comjsynthchem.com.

The synthesis of aromatic sulfoxides can also be achieved through Friedel-Crafts reactions involving sulfur dioxide or thionyl chloride with aromatic compounds in the presence of Lewis acid catalysts wikipedia.org. More recently, advanced synthetic strategies have focused on enantioselective synthesis, utilizing chiral catalysts or auxiliaries to produce optically pure sulfoxides, which are valuable in asymmetric synthesis guidechem.commdpi.com. While specific historical developments directly tied to resorcinol sulfoxide are not extensively detailed in the provided search results, the general methodologies for synthesizing phenolic and aromatic sulfoxides have evolved significantly, driven by the discovery of their diverse applications soton.ac.ukacs.orgrsc.org.

Current Research Landscape and Emerging Trends in Phenolic Sulfur Compounds

Current research in phenolic sulfur compounds, including derivatives like resorcinol sulfoxide, is exploring their potential in various fields. There is ongoing interest in using these compounds as building blocks in organic synthesis, particularly for creating novel polymers or ligands due to their unique functional groups vulcanchem.com. The polarity and hydrogen-bonding capabilities of phenolic sulfoxides make them candidates for pharmaceutical intermediates, potentially influencing drug solubility and formulation vulcanchem.com.

Emerging trends involve the use of sulfoxides as mediators in oxidative cross-coupling reactions of phenols, facilitating the formation of complex aromatic scaffolds like biaryls and benzofurans through metal-free processes soton.ac.ukrsc.orgscispace.comnih.gov. These methods often leverage the sulfoxide's ability to invert the reactivity of phenol (B47542) partners, enabling selective cross-coupling over homocoupling soton.ac.ukrsc.orgnih.gov. Furthermore, research into organosulfur compounds, including phenolic derivatives, is expanding into areas such as materials science (e.g., wood preservatives) and their biological activities, including antioxidant and potential neuroprotective effects mdpi.comirg-wp.comfrontiersin.org. The development of greener and more efficient synthetic methodologies, including those utilizing heterogeneous catalysts or enzymatic processes for sulfoxidation, also represents a significant trend in this area mdpi.comjsynthchem.com.

Data Tables

Table 1: Physicochemical Properties of Resorcinol Sulfoxide

| Property | Value | Source |

| CAS Number | 26948-96-9 | vulcanchem.comguidechem.com |

| Molecular Formula | C₁₂H₁₀O₅S | vulcanchem.comguidechem.com |

| Molecular Weight | 266.27 g/mol | vulcanchem.comalfa-chemistry.com |

| IUPAC Name | 4-(2,4-dihydroxyphenyl)sulfinylbenzene-1,3-diol | nih.govaksci.com |

| Synonyms | 4,4'-Diresorcyl sulfoxide, 4,4'-sulfinyldiresorcinol | nih.govaksci.com |

| Melting Point | 151 °C | guidechem.com |

| Boiling Point | 561 °C at 760 mmHg | guidechem.com |

| Density | 1.78 | guidechem.com |

| Flash Point | 293.1 °C | guidechem.com |

| PSA (Polar Surface Area) | 117.20 Ų | guidechem.com |

| LogP | 2.54 | guidechem.com |

Table 2: Hazard Information for Resorcinol Sulfoxide

| Hazard Parameter | Detail | Source |

| Skin Irritation | Causes irritation upon prolonged exposure (GHS H315) | vulcanchem.comaksci.com |

| Eye Irritation | Serious eye damage possible (GHS H319) | vulcanchem.comaksci.com |

| Respiratory | May induce respiratory tract irritation (GHS H335) | vulcanchem.comaksci.com |

List of Compound Names Mentioned:

Resorcinol sulfoxide

bis(2,4-dihydroxyphenyl) sulfoxide

4,4'-sulfinyldiresorcinol

Resorcinol

Dimethyl sulfoxide (DMSO)

Alliin

Omeprazole

Fipronil

4-n-butyl resorcinol

Dimethyl-4,6-dihydroxyisophthalate (DDIP)

Pentachlorophenol (PCP)

Creosote

Chromated Copper Arsenate (CCA)

Polymeric Xylenol Tetrasulfide (PXTS)

Resorcinol-formaldehyde (RF) resin

Sulfides

Sulfones

Sulfoxides

Sulfinamides

Sulfenate anions

Thioanisole

Methyl phenyl sulfoxide

Allyl sulfoxides

Aryl sulfoxides

Alkyl sulfoxides

Diaryl sulfoxides

Phenols

Arene

1,3-diketones

Biaryls

Benzofurans

Sulfur dioxide

Thionyl chloride

Sulfinyl chlorides

Sulfur compounds

Polyphenols

Flavonoids

Dihydromyricetin (DMY)

Resveratrol

Epicatechin

Phenolic acids

Coumarinic acid

Ferulic acid

Caffeic acid

Quercetin

Vanillic acid

Syringic acid

Catechin

Chlorogenic acid

Rutin

Sulfur amino acids

Glutathione (GSH)

Sulfuryl-containing glucosinolates

Glucoraphanin

Sulforaphane (SFN)

Taurine

Sulfated polysaccharides

Allyl sulfides

Sulfur-containing compounds

Organosulfur compounds

Organoselenium compounds

Organotellurium compounds

Vitamin E

Flavonoids

Ebselen

α-TOH

Resveratrol

Ferulic acid

Quercetin

Chrysin

Thiols

Disulfides

Dapagliflozin

Empagliflozin

Ipragliflozin

Sulfenate salts

Sulfur-tethered guidechem.comguidechem.com-sigmatropic rearrangement

Sulfoxide glycals

3,5-dihydroxybenzoic acid

2′,6′-dihydroxyacetophenone

3-methylbenzothiophene

1,2,4-trimethoxybenzene (B152335)

4-chlororesorcinol

3,5-dihydroxybenzoic acid

2′,6′-dihydroxyacetophenone

Sulfadiazine

Theophylline

Paracetamol

4-amino antipyrine (B355649)

Sulfur-containing glucosinolates

Glucoraphanin

Sulforaphane (SFN)

Taurine

Sulfated polysaccharides

Allyl sulfides

Sulfur-containing compounds

Organosulfur compounds

Organoselenium compounds

Organotellurium compounds

Vitamin E

Flavonoids

Ebselen

α-TOH

Resveratrol

Ferulic acid

Quercetin

Chrysin

Thiols

Disulfides

Dapagliflozin

Empagliflozin

Ipragliflozin

Sulfenate salts

Sulfur-tethered guidechem.comguidechem.com-sigmatropic rearrangement

Sulfoxide glycals

3,5-dihydroxybenzoic acid

2′,6′-dihydroxyacetophenone

Sulfur-containing glucosinolates

Glucoraphanin

Sulforaphane (SFN)

Taurine

Sulfated polysaccharides

Allyl sulfides

Sulfur-containing compounds

Organosulfur compounds

Organoselenium compounds

Organotellurium compounds

Vitamin E

Flavonoids

Ebselen

α-TOH

Resveratrol

Ferulic acid

Quercetin

Chrysin

Thiols

Disulfides

Dapagliflozin

Empagliflozin

Ipragliflozin

Sulfenate salts

Sulfur-tethered guidechem.comguidechem.com-sigmatropic rearrangement

Sulfoxide glycals

3,5-dihydroxybenzoic acid

2′,6′-dihydroxyacetophenone

Sulfadiazine

Theophylline

Paracetamol

4-amino antipyrine

3-methylbenzothiophene

4-methoxyphenol

1,2,4-trimethoxybenzene

Structure

3D Structure

Properties

Molecular Formula |

C12H10O5S |

|---|---|

Molecular Weight |

266.27 g/mol |

IUPAC Name |

4-(2,4-dihydroxyphenyl)sulfinylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O5S/c13-7-1-3-11(9(15)5-7)18(17)12-4-2-8(14)6-10(12)16/h1-6,13-16H |

InChI Key |

YNHHSHCJKICJLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Resorcinol Sulfoxide and Its Derivatives

Direct Sulfoxidation Approaches to Resorcinol (B1680541)

Direct sulfoxidation involves the oxidation of a sulfur atom within a molecule already containing a resorcinol moiety or a precursor that can be readily converted to one. This typically involves oxidizing a sulfide (B99878) to a sulfoxide (B87167).

Metal-Catalyzed Sulfoxidation Strategies

Metal catalysts play a crucial role in facilitating the selective oxidation of sulfides to sulfoxides, often with improved efficiency and control. Transition metals like palladium, copper, and iron have been employed in various catalytic systems. For instance, palladium-catalyzed C-S bond formation has been utilized in the synthesis of aryl sulfides, which can then be oxidized to sulfoxides nih.govresearchgate.net. Copper catalysts, such as CuI, have also been effective in coupling thiols with aryl iodides in the presence of phenols, laying the groundwork for subsequent oxidation steps nih.gov. Iron-catalyzed asymmetric oxidation of sulfides using hydrogen peroxide has emerged as a method to produce chiral sulfoxides with high enantioselectivity researchgate.net. These metal-catalyzed reactions often require specific ligands to achieve high yields and selectivities.

Metal-Free Sulfoxidation Protocols

Metal-free approaches offer an attractive alternative, reducing concerns about metal contamination and simplifying product purification. Visible-light photocatalysis, using organic dyes like eosin (B541160) Y, has been developed for the direct difunctionalization of alkenes with thiophenols and atmospheric oxygen to yield β-keto sulfoxides rsc.org. Another metal-free strategy involves the use of electrochemical methods for the regioselective oxidative cross-coupling of phenols with sulfides, directly furnishing aryl sulfoxides without exogenous metals or oxidants rsc.org. Furthermore, systems employing molecular bromine or hypohalites as oxidants, often in combination with co-catalysts like sodium nitrite (B80452), have demonstrated efficient and selective sulfide oxidation to sulfoxides under mild, metal-free conditions nih.govigi-global.com.

Construction of the Sulfoxide Moiety via Carbon-Sulfur Bond Formation in Resorcinol Precursors

This approach focuses on building the carbon-sulfur bond as a key step in the synthesis, often followed by oxidation or directly yielding the sulfoxide. Metal-catalyzed cross-coupling reactions are prominent in this area. For example, palladium-catalyzed coupling reactions have been used to form aryl carbon-sulfur bonds, which are precursors to sulfoxides nih.govresearchgate.net. Copper-catalyzed C-S bond formation is also a significant method for synthesizing aryl sulfides from thiols and aryl halides nih.gov. More recently, photocatalytic methods have enabled C-S bond formation using non-halide substrates, such as diazo compounds or simple arenes, offering greener pathways beilstein-journals.orgmdpi.com. In some instances, phenols can be directly functionalized via C-H and O-H bond activation to form C-S and C-O bonds, leading to aryl sulfides and related structures, which can then be oxidized rsc.orgnih.gov.

Derivatization from Pre-synthesized Resorcinol Sulfoxide Scaffolds

Once a resorcinol sulfoxide scaffold is established, further derivatization can be performed to introduce diverse functionalities. This can involve reactions on the resorcinol ring or modifications of the sulfoxide group itself. For instance, phenols can undergo C-H/O-H difunctionalization with sulfoxides, leading to new C-S and C-O bonds, which can be further manipulated rsc.orgnih.gov. Oxidative cross-coupling reactions mediated by sulfoxides have been developed for phenols, allowing for the formation of biaryls and benzofurans soton.ac.uk. The resorcinol moiety itself, with its reactive hydroxyl groups, can be esterified or etherified, or undergo other electrophilic aromatic substitution reactions to create a variety of derivatives mdpi.com.

Stereoselective Synthesis of Chiral Resorcinol Sulfoxides

The synthesis of enantiomerically pure sulfoxides is crucial for many pharmaceutical and biological applications. Several strategies exist for achieving stereoselectivity:

Asymmetric Oxidation of Sulfides: This is a widely used method where prochiral sulfides are oxidized using chiral catalysts or reagents. Transition metal complexes, such as those involving titanium, palladium, or iron, in conjunction with chiral ligands or oxidants, have been successfully employed researchgate.netnih.govmedcraveonline.com. For example, titanium-mandelic acid complexes have been used for the asymmetric oxidation of sulfides, yielding chiral sulfoxides with good enantioselectivity researchgate.net.

Chiral Auxiliaries: The use of chiral auxiliaries, such as menthol (B31143) or sugar derivatives, in the synthesis of sulfinate esters allows for diastereoselective transformations, which can then be converted to enantiomerically pure sulfoxides nih.govacs.org.

Biocatalysis: Enzymes offer a highly selective route to chiral sulfoxides. Oxidative enzymes, as well as reductive enzymes like Msr and Dms, can be employed. Furthermore, biocatalytic approaches in unconventional solvents like ionic liquids or deep eutectic solvents can enhance sustainability and selectivity nih.gov.

Chiral Ligands in C-H Functionalization: Chiral sulfoxides themselves can act as directing groups or ligands in transition-metal-catalyzed asymmetric C-H functionalization reactions, enabling the construction of chiral molecules rsc.org.

Green Chemistry Approaches in Resorcinol Sulfoxide Synthesis

The principles of green chemistry are increasingly integrated into synthetic strategies for resorcinol sulfoxides. This includes:

Use of Green Solvents and Oxidants: Employing environmentally benign solvents such as ethanol (B145695) and water, and oxidants like atmospheric oxygen or hydrogen peroxide, reduces the environmental footprint nih.govrsc.org.

Metal-Free Catalysis: Transition-metal-free catalytic systems, including organophotocatalysis and electrocatalysis, offer sustainable alternatives that avoid metal contamination rsc.orgrsc.orgbeilstein-journals.org.

Atom Economy and Waste Reduction: Methods that maximize atom economy and minimize waste generation, such as one-pot reactions and flow chemistry, are preferred rsc.orgrsc.org.

Biocatalysis: As mentioned, biocatalytic methods often operate under mild conditions and utilize renewable resources, aligning with green chemistry principles nih.gov.

Compound Name List

Resorcinol

Resorcinol sulfoxide

Aryl sulfoxides

β-Keto sulfoxides

Diaryl sulfoxides

Alkyl aryl sulfoxides

Methyl aryl sulfides

Aryl sulfides

Dialkyl sulfides

Sulfides

Sulfones

Sulfinic acid

Sulfoxides

Sulfenate anions

Sulfinates

Sulfenate

Sulfonium (B1226848) salts

Sulfur Ylides

Sulfinate Salts

Disulfides

Thiophenols

Thiols

Aryl halides

Alkyl halides

Aryl diazonium salts

Arene-sulfur compounds

Calix jchemrev.comresorcinarene (B1253557)

p-methoxyphenyl calix jchemrev.comresorcinarene

4-n-butylresorcinol

Ethyl phenyl sulfoxide

Diphenyl sulfoxide

Iodosobenzene

Iodoxybenzoic acid (IBX)

TEMPO-linked metalloporphirines

O-benzenedisulfonimide

Oxa-zole-based CK1 Inhibitors

Pyrrolidine scaffolds

Zearalenone

Sulindac

RP 73163

ZD2249 methoxy (B1213986) sulfoxide

OPC-29030

Zolimidine

Arbutin

Kojic acid

Mesalamine

Budesonide

Meldrum's acid

Salicylaldehyde

Ethyl acetoacetate (B1235776)

Ethyl phenylacetate (B1230308)

α-halo ketones

α-halo sulfoxides

α-ketoester

α-keto sulfoxides

Carboxylic acids

Aliphatic aldehydes

Aromatic aldehydes

Aromatic carboxylic acids

Aromatic nitro compounds

Aromatic thiols

Aromatic triflates

Aryl boronic acids

Aryl chalcogenation

Aryl halides

Aryl hydrazines

Aryl iodides

Aryl nonafluorobutanesulfonates

Aryl sulfinate salts

Aryl sulfinates

Aryl sulfonyl chlorides

Aryl triflates

Benzofurans

Benzyl aryl sulfoxides

Biaryls

Boc-protected amino acids

Brominated resorcinol dimers

Calixarenes

Carbon xerogels (CXs)

Cellulose

Cellulose functionalized with magnetic poly(dopamine)

Chiral sulfinamide

Chiral sulfoximines

Cholesterol

Chromic acid-pyridine

C-p-methoxyphenylcalix jchemrev.comresorcinarene

Deep eutectic solvents (DESs)

Dimethyl sulfoxide (DMSO)

DMSABC

Dopamine

Eosin Y

Ephedrine

Esters

Ethanol

Ethyl cyanoacetates

Ferrocene-based bis-phosphine

Fe3O4@CMC@PDA

Functionalized coumarin (B35378) derivatives

Glutaric anhydride (B1165640)

Glyceryl group derivatives

Halogenated compounds

Heterocycles

Hexameric core

Hydroxyl groups

Hypervalent iodine reagents

Ionic liquids (ILs)

Iridium complexes

Iron catalysts

Iron-substituted polyoxometalate

Ketones

Lewis acid catalysts

Ligands

Magnesium chloride

Magnesium triflate

Manganese catalysts

Meldrum's acid

Metal catalysts

Metal-free catalysts

Metal-free oxidants

Metal-free protocols

Meta-chloroperoxybenzoic acid (m-CPBA)

Methanol

Methyl carbinol

Methyl phenyl sulfide

Micellar conditions

Monodentate phosphine (B1218219) ligand

Morpholine

Msr

N-allylvinylglycinol

Naphthols

Natural products

Nitrobenzene

Non-halide substrates

Oligomers

Organo lithium compounds

Organo magnesium compounds

Organometallic reagents

Oxalyl chloride

Oxidants

Palladium catalysts

Palladium complexes

Palladium sources

Pechmann condensation

Phenols

Phenylacetic acids

Phenyl ethers

Phenylacetamides

Phenylacetonitriles

Phosphine ligands

Poly(dopamine)

Polypyridyl metallic complexes

Potassium carbonate

Potassium metabisulfite (B1197395)

Prochiral sulfides

Quaternary ammonium (B1175870) fluoride (B91410) hydrates

Rhenium catalysts

Resorcinol

Resorcinol-formaldehyde (RF) polymers

Resorcinol derivatives

Resorcinol dimers

Resorcinol-formaldehyde polymers

Resorcinol scaffolds

Resorcinol-sulfoxide

Rhenium catalysts

Rhenium complexes

Rhenium triflate

Rhodium catalysts

Ruthenium catalysts

Ruthenium complexes

Salicylaldehydes

Salts

Selenium compounds

Selenides

Selenones

Selenoxides

Selenols

Semisuccinate

Silyl enol ethers

Sodium azide (B81097)

Sodium meta-periodate (NaIO4)

Sodium nitrite

Sodium tert-butoxide

Solvents

Sulfenates

Sulfenate anions

Sulfenyl chlorides

Sulfides

Sulfones

Sulfonamides

Sulfonates

Sulfonium salts

Sulfoxide

Sulfoxide-oxazoline ligand

Sulfoxide-mediated coupling

Sulfoxides

Sulfur

Sulfur-containing compounds

Sulfur dioxide

Sulfur ylides

Tandem reactions

Tartrate moieties

TBAF

TBHP

TEMPO-linked metalloporphyrines

Tetraallyl-ammonium fluoride

Tetra(1-butyl)-ammonium fluoride

Tetra-aminocalix jchemrev.comarenes

Tetrameric derivatives

Tetramethyl-ammonium fluoride

Tetraphenylboronic acid resorcinarene

Thallium triflate

Thioalkene

Thioethers

Thiolates

Thiols

Thiophenols

Thiosulfonates

Titanium catalysts

Titanium complexes

Titanium triflate

Toluene

Tosyl chloride

Triflic anhydride

Trifluoromethanesulfonic anhydride (Tf2O)

Trifluoromethyl groups

Tungsten catalysts

Ullmann coupling

Unsymmetrical diaryl sulfoxides

Unsymmetrical sulfoxides

Vinyl sulfones

Visible light

Water

Wettable solids

X-ray analysis

Xanthones

Zinc catalysts

Zinc chloride

Zinc triflate

Zearalenone

Zolimidine

Reaction Mechanisms and Reactivity of Resorcinol Sulfoxide

Mechanistic Investigations of Oxidation and Reduction Pathways

The redox chemistry of resorcinol (B1680541) sulfoxide (B87167) is characterized by processes occurring at both the sulfur center and the phenolic rings. While specific mechanistic studies on resorcinol sulfoxide are not extensively documented, the oxidation and reduction pathways can be inferred from the well-established chemistry of aryl sulfoxides and phenolic compounds.

Oxidation Pathways: The oxidation of the sulfoxide group in aryl sulfoxides can lead to the corresponding sulfone. This transformation typically involves strong oxidizing agents. Isotopic labeling experiments with related sulfoxides have shown that the oxygen atom is transferred from the oxidizing agent to the sulfur atom. nih.gov The mechanism can involve the formation of an intermediate where the oxidant coordinates to the sulfur, followed by oxygen transfer.

Furthermore, the resorcinol moieties are susceptible to oxidation. The electrochemical oxidation of resorcinol itself proceeds through an initial one-electron, one-proton transfer to form a phenoxyl radical. These radicals can then couple to form dimers and polymers. It is plausible that resorcinol sulfoxide undergoes a similar process, where the hydroxyl groups on the aromatic rings are oxidized to generate radical intermediates that can subsequently polymerize. The presence of the sulfoxide group may influence the stability and reactivity of these radical intermediates.

Reduction Pathways: The reduction of aryl sulfoxides to the corresponding sulfides is a common transformation. Mechanistically, this often involves an initial activation of the sulfoxide by an electrophile, such as an acid anhydride (B1165640) or a silicon-based reagent, to form a more reactive sulfonium (B1226848) intermediate. This is followed by nucleophilic attack, which can lead to the cleavage of the sulfur-oxygen bond. For instance, the reaction with triflic anhydride can generate an oxodisulfonium dication intermediate, which is susceptible to reduction. nih.gov

Enzymatic reductions are also known for sulfoxides, often exhibiting high stereoselectivity. These reactions, catalyzed by enzymes like methionine sulfoxide reductases, provide a green alternative for sulfoxide reduction.

Nucleophilic and Electrophilic Reactions at the Sulfoxide Center

The sulfur atom in resorcinol sulfoxide is a key center for both nucleophilic and electrophilic attack, a characteristic feature of the sulfoxide group.

Nucleophilic Reactions: The sulfur atom of the sulfoxide is electrophilic and can be attacked by nucleophiles. This reactivity is enhanced by protonation or coordination to a Lewis acid, which makes the sulfur a better leaving group.

Electrophilic Reactions: The oxygen atom of the sulfoxide is nucleophilic and can react with a variety of electrophiles. Acylation with agents like acetic anhydride is a classic example, leading to the formation of an acyloxysulfonium salt. This activation is the initial step in several important reactions, including the Pummerer rearrangement.

Aromatic Substitution Reactions on the Resorcinol Moiety

The resorcinol rings in resorcinol sulfoxide are highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating hydroxyl groups. The sulfoxide group, being a substituent on the aromatic ring, also exerts a directing effect on incoming electrophiles.

The hydroxyl groups are strong ortho, para-directors, significantly increasing the electron density at the positions ortho and para to them. The sulfoxide group is generally considered a deactivating group with a complex directing effect. However, in the context of the highly activated resorcinol rings, its influence might be secondary to the powerful directing effect of the hydroxyl groups. Electrophilic substitution is therefore expected to occur predominantly at the positions ortho and para to the hydroxyl groups that are not already substituted.

A regioselective C-H sulfanylation of aryl sulfoxides has been reported, proceeding through a Pummerer-type activation. acs.org In this reaction, the sulfoxide group directs the incoming nucleophile (an alkyl aryl sulfide) to the para position. acs.org This suggests that under certain conditions, the sulfoxide group can play a dominant role in controlling the regioselectivity of substitution reactions on the aromatic ring.

Pummerer-Type Rearrangements and Related Transformations of Resorcinol Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. However, aryl sulfoxides like resorcinol sulfoxide, which lack α-hydrogens, can undergo related transformations often referred to as Pummerer-type or aromatic Pummerer reactions.

These reactions are initiated by the activation of the sulfoxide with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride. wikipedia.org This activation forms a highly electrophilic intermediate. In the case of aryl sulfoxides, this intermediate can be attacked by a nucleophile at the aromatic ring, leading to substitution. For instance, the reaction of aryl sulfoxides with alkyl aryl sulfides in the presence of an acid anhydride results in regioselective C–H sulfanylation at the para position of the sulfoxide-bearing ring. acs.org

Another related transformation is the interrupted Pummerer reaction. In this variation, the activated sulfoxide intermediate is trapped by an external nucleophile before the typical rearrangement can occur. This has been utilized in metal-free, sulfoxide-mediated oxidative cross-coupling reactions.

The general mechanism for a Pummerer-type reaction on an aryl sulfoxide is outlined below:

| Step | Description |

| 1. Activation | The sulfoxide oxygen attacks the electrophilic activator (e.g., acetic anhydride), forming an acyloxysulfonium salt. |

| 2. Formation of Electrophilic Intermediate | The activated intermediate is a potent electrophile. |

| 3. Nucleophilic Attack | A nucleophile attacks an activated position on the aromatic ring. |

| 4. Rearomatization | The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the substituted product. |

Radical Chemistry Involving Resorcinol Sulfoxide

The phenolic nature of the resorcinol moieties in resorcinol sulfoxide makes it a potential participant in radical chemistry, particularly as a radical scavenger. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. frontiersin.orgnih.gov

The mechanism of radical scavenging by phenolic compounds typically involves the formation of a resonance-stabilized phenoxyl radical. The stability of this radical is crucial for the antioxidant activity. The presence of multiple hydroxyl groups, as in the resorcinol units, enhances this activity. nih.gov The ortho-dihydroxy arrangement, in particular, is known to contribute significantly to radical-scavenging ability. nih.gov

While specific studies on the radical chemistry of resorcinol sulfoxide are scarce, it is expected to exhibit radical scavenging properties due to its phenolic substructures. The sulfoxide group might modulate this activity by influencing the electronic properties of the aromatic rings and the stability of the resulting phenoxyl radicals.

Polymerization Mechanisms of Resorcinol Sulfoxide and its Monomers

While there is no direct evidence for the polymerization of resorcinol sulfoxide itself, the resorcinol component is a well-known monomer in the synthesis of resorcinol-formaldehyde resins. britannica.com The polymerization mechanism involves the electrophilic aromatic substitution of resorcinol with formaldehyde (B43269).

Given the high reactivity of the resorcinol rings towards electrophiles, it is conceivable that resorcinol sulfoxide could act as a monomer or be incorporated into polymer chains. If resorcinol sulfoxide were to undergo polymerization, for instance with formaldehyde, the reaction would likely proceed via electrophilic attack on the activated positions of the resorcinol rings. The sulfoxide linkage would then become a functional group within the polymer backbone or as a cross-linking unit.

Furthermore, the oxidation of resorcinol is known to produce polymeric materials through the coupling of resorcinol-derived radicals. As discussed in Section 3.1, the oxidation of the resorcinol moieties in resorcinol sulfoxide could initiate a similar radical polymerization process.

The synthesis of polymers containing sulfoxide functionalities, such as poly(phenylene sulfoxide), is an active area of research. These materials often exhibit desirable properties like high refractive indices and thermal stability.

Advanced Spectroscopic Characterization of Resorcinol Sulfoxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

A reported ¹H NMR spectrum for Resorcinol (B1680541) sulfoxide (B87167), recorded in dimethyl sulfoxide-d6 (DMSO-d6), provides key insights into its proton environments. The spectrum displays a multiplet at approximately 6.32 ppm, which corresponds to four aromatic protons. A doublet is observed at 7.10 ppm, accounting for two aromatic protons. Additionally, two broad singlet signals appear at 9.82 and 10.13 ppm, each integrating to two protons, which are characteristic of the hydroxyl (-OH) protons of the resorcinol moieties. nih.gov

| Chemical Shift (δ) in ppm | Multiplicity | Integration (Number of Protons) | Proposed Assignment |

| 6.32 | Multiplet (m) | 4H | Aromatic Protons |

| 7.10 | Doublet (d) | 2H | Aromatic Protons |

| 9.82 | Broad Singlet (s) | 2H | Hydroxyl Protons |

| 10.13 | Broad Singlet (s) | 2H | Hydroxyl Protons |

Table 1: ¹H NMR Spectral Data for Resorcinol Sulfoxide in DMSO-d6. nih.gov

While one-dimensional NMR provides fundamental data, multi-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are essential for unambiguous assignment of complex structures. For instance, Heteronuclear Multiple Bond Correlation (HMBC) would be critical to establish the connectivity between the resorcinol rings through the sulfoxide bridge by observing correlations between the aromatic protons and the carbons of the opposite ring. To date, specific multi-dimensional NMR data sets for Resorcinol sulfoxide are not extensively detailed in publicly available literature. For related resorcinol derivatives, these techniques have been successfully employed to confirm their complex structures. nih.gov

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a unique "molecular fingerprint" and are sensitive to functional groups and conformational changes.

For Resorcinol sulfoxide, FT-IR spectroscopy is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. The region between 1400-1600 cm⁻¹ would feature absorptions from aromatic C=C stretching. A strong absorption band around 1030-1050 cm⁻¹ would be characteristic of the S=O sulfoxide stretch. While general spectral databases indicate the availability of IR spectra, specific peer-reviewed studies detailing the vibrational band assignments for Resorcinol sulfoxide are scarce. thermofisher.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra, which would help confirm the benzene (B151609) ring structures. The S=O stretch is also Raman active and would be a key vibrational mode to identify.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

The molecular formula for Resorcinol sulfoxide is C₁₂H₁₀O₅S. thermofisher.com A mass spectrometry analysis using Atmospheric Pressure Chemical Ionization (APCI) has identified a signal at an m/z of 267.0, corresponding to the protonated molecule [M+H]⁺. nih.gov This confirms the molecular weight of 266.27 g/mol .

| Technique | Ionization Mode | Observed m/z | Assignment | Molecular Weight |

| Mass Spectrometry | APCI | 267.0 | [M+H]⁺ | 266.27 |

Table 2: Mass Spectrometry Data for Resorcinol Sulfoxide. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule with high confidence. For Resorcinol sulfoxide (C₁₂H₁₀O₅S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. Specific HRMS data for this compound is not widely published.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. In an MS/MS experiment on the [M+H]⁺ ion of Resorcinol sulfoxide, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups or the cleavage of the carbon-sulfur bonds, providing further confirmation of its structure. Detailed fragmentation studies on Resorcinol sulfoxide have not been extensively reported.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

No published studies detailing the single-crystal X-ray diffraction of resorcinol sulfoxide were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles is not available. The determination of its absolute stereochemistry, which would be relevant due to the chiral nature of the sulfoxide group, has not been reported.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

There is no available literature detailing the experimental UV-Vis spectrum of resorcinol sulfoxide. As a result, data on its absorption maxima (λmax), molar absorptivity, and the specific electronic transitions (e.g., π → π, n → π) are not documented. A scientific analysis of the conjugation effects between the resorcinol rings and the sulfoxide bridge on its electronic spectrum cannot be performed without this primary data.

Theoretical and Computational Chemistry Studies of Resorcinol Sulfoxide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for dissecting the electronic structure and bonding characteristics of molecules. These methods provide atomic-level details that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) has emerged as a highly versatile and computationally efficient method for investigating the ground-state electronic structure of molecules. DFT calculations allow for the optimization of molecular geometries, providing accurate bond lengths, bond angles, and dihedral angles, which are fundamental to understanding a molecule's shape and stability. By analyzing electron density distributions and molecular orbitals, DFT can reveal the nature of chemical bonds, including covalent, ionic, and hydrogen bonding interactions.

Studies employing DFT, often utilizing functionals like B3LYP or M06-2X in conjunction with basis sets such as 6-31G*, 6-311++G(d,p), or cc-pVTZ, have been instrumental in characterizing molecules with phenolic hydroxyl groups and sulfoxide (B87167) functionalities researchgate.netacs.orgresearchgate.netuc.ptsci-hub.seresearchgate.netacs.orgresearchgate.netmongoliajol.infoarkat-usa.orgphyschemres.orgresearchgate.netrsc.orgmdpi.com. For a hypothetical resorcinol (B1680541) sulfoxide, DFT would be employed to:

Optimize the molecular geometry: Determine the most stable arrangement of atoms in the ground state, identifying potential tautomeric forms or rotamers influenced by the sulfoxide group.

Analyze electronic distribution: Calculate atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO gap) to understand electron distribution, polarity, and potential sites for chemical reactions or interactions uc.ptacs.orgresearchgate.netphyschemres.org.

Characterize bonding: Investigate the nature of bonds, including the S=O bond in the sulfoxide moiety and the C-S or C-O bonds, and assess their strengths and polarity researchgate.netrsc.org.

Predict vibrational frequencies: Calculate harmonic vibrational frequencies to assign characteristic infrared (IR) and Raman spectra, aiding in experimental identification and structural confirmation researchgate.netuc.ptsci-hub.seresearchgate.netphyschemres.org.

Model solvent effects: Employ continuum models like the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM) to account for the influence of solvent polarity on electronic structure and molecular properties researchgate.netacs.orgresearchgate.net.

Table 1: Common DFT Functionals and Basis Sets in Molecular Studies

| DFT Functional | Basis Set | Typical Applications | Example Citations |

| B3LYP | 6-31G* | Geometry optimization, vibrational frequencies, NMR prediction | acs.orgresearchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry, electronic structure, vibrational properties, NMR, UV-Vis spectra | researchgate.netuc.ptsci-hub.seresearchgate.net |

| M06-2X | 6-311++G(3d,2p) | Non-covalent interactions, electronic properties | mongoliajol.info |

| M06-2X | 6-311+G(2df,2p) | UV-Vis, FTIR, NMR spectra comparison | arkat-usa.org |

| CAM-B3LYP | Various | Electronic structure, bonding in organometallic chains | rsc.org |

Ab Initio Methods for High-Accuracy Predictions

While DFT offers a good balance of accuracy and computational cost, ab initio methods, such as Hartree-Fock (HF) and coupled-cluster (CC) methods, provide higher levels of accuracy, particularly for systems where electron correlation is significant or for benchmarking DFT results acs.orgresearchgate.netresearchgate.netrsc.orgmdpi.comnih.gov. These methods are based on fundamental quantum mechanical principles without empirical parametrization.

Ab initio calculations can be employed to:

Provide highly accurate energies: Determine precise total energies, ionization potentials, and electron affinities, which are critical for understanding molecular stability and reactivity.

Refine geometries: Offer more accurate geometries compared to DFT for specific challenging systems.

Benchmark DFT calculations: Validate the accuracy of DFT results by comparing them with more rigorous ab initio data.

Perform ab initio molecular dynamics: Simulate molecular motion with a higher degree of accuracy, capturing subtle dynamic effects acs.org.

For resorcinol sulfoxide, employing ab initio methods for specific critical properties or as a validation step for DFT results would enhance the reliability of the theoretical predictions.

Prediction of Reaction Pathways and Transition States in Resorcinol Sulfoxide Transformations

Understanding how resorcinol sulfoxide might transform chemically is vital for predicting its reactivity and potential synthetic routes. Computational chemistry excels at mapping out reaction mechanisms, identifying stable intermediates, and locating transition states – the high-energy points along a reaction coordinate that dictate reaction rates.

Studies have shown that DFT can accurately predict reaction pathways and transition states for various organic transformations, including those involving phenolic compounds and sulfur-containing functional groups acs.orgjmchemsci.comjmchemsci.comresearchgate.netacs.orgnih.govnih.govims.ac.jp. For resorcinol sulfoxide, computational investigations could focus on:

Acylation or substitution reactions: Predicting the preferred sites of electrophilic attack on the aromatic ring, the stability of intermediates, and the energy barriers for reactions involving the hydroxyl or sulfoxide groups jmchemsci.comjmchemsci.com.

Oxidation or reduction of the sulfoxide: Mapping pathways for the oxidation of the sulfoxide to a sulfone or reduction to a sulfide (B99878), identifying potential intermediates and transition states researchgate.net.

Tautomerization: Investigating possible keto-enol tautomerism, which can be influenced by the electronic effects of a sulfoxide substituent on the resorcinol core researchgate.net.

Decomposition pathways: Identifying potential degradation mechanisms under various conditions.

Transition state calculations, often performed using methods like the Nudged Elastic Band (NEB) method or related algorithms, are crucial for this analysis ims.ac.jp. However, recent research suggests that analyzing intermediate structures can sometimes provide comparable or even superior predictive power for reactivity with reduced computational cost nih.govnih.gov.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule play a significant role in its interactions and properties. Conformational analysis aims to identify all possible stable spatial arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations provide insights into their dynamic behavior over time.

For resorcinol sulfoxide, these techniques would be applied to:

Identify stable conformers: Determine the preferred orientations of the hydroxyl groups and the sulfoxide moiety relative to the aromatic ring, considering potential intramolecular hydrogen bonding or steric repulsions sci-hub.seresearchgate.netresearchgate.netliverpool.ac.ukbiorxiv.orgnih.gov.

Study rotational barriers: Quantify the energy required to rotate around single bonds, particularly those connecting the sulfoxide group to the aromatic ring or the hydroxyl groups to the ring.

Simulate molecular motion: Use MD simulations to observe how resorcinol sulfoxide molecules move and interact in different environments (e.g., in solution or within a crystal lattice) researchgate.netbiorxiv.orgnih.govnih.gov. This can reveal dynamic processes like internal rotations, solvent interactions, and the formation of transient structures.

Explore potential energy surfaces: Map out the energy landscape to understand the transitions between different conformers and the stability of each.

Studies on resorcinol itself have utilized MD simulations to understand its crystal growth and conformational preferences researchgate.netnih.gov, providing a framework for similar investigations on resorcinol sulfoxide.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which are essential for their identification and characterization.

Nuclear Magnetic Resonance (NMR): DFT calculations, particularly using the Gauge-Including Atomic Orbitals (GIAO) method, can accurately predict chemical shifts and coupling constants for both ¹H and ¹³C NMR spectra uc.ptsci-hub.seresearchgate.netarkat-usa.orgliverpool.ac.uk. These predictions help in assigning experimental NMR signals to specific atoms and confirming the molecular structure. Solvent effects on chemical shifts can also be modeled researchgate.netsci-hub.seliverpool.ac.uk.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies using DFT allows for the prediction of IR absorption bands corresponding to specific functional groups and bond vibrations. This aids in identifying the presence of hydroxyl groups, C-H stretches, aromatic ring vibrations, and the characteristic S=O stretch of the sulfoxide moiety researchgate.netuc.ptsci-hub.seresearchgate.netphyschemres.org. Comparing calculated frequencies with experimental IR spectra provides strong evidence for the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: DFT, often in conjunction with time-dependent DFT (TD-DFT), can predict electronic transitions responsible for UV-Vis absorption. This includes calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key determinants of a molecule's absorption spectrum uc.ptacs.orgresearchgate.netarkat-usa.orglehigh.edud-nb.info. Such predictions are valuable for understanding the chromophoric properties of resorcinol sulfoxide and its potential use in optical applications or as an analytical probe.

Table 2: Spectroscopic Property Prediction Methods

| Spectroscopic Technique | Computational Method(s) | Properties Predicted | Example Citations |

| NMR | DFT (GIAO method) | ¹H and ¹³C chemical shifts, coupling constants | uc.ptsci-hub.seresearchgate.netliverpool.ac.uk |

| IR | DFT (Harmonic vibrational frequency calculations) | Vibrational frequencies, band assignments (e.g., O-H, S=O stretches) | researchgate.netuc.ptsci-hub.seresearchgate.netphyschemres.org |

| UV-Vis | TD-DFT, HOMO-LUMO gap calculations | Electronic transitions, absorption wavelengths, excited states | uc.ptacs.orgresearchgate.netarkat-usa.org |

Supramolecular Interactions and Self-Assembly of Resorcinol Sulfoxide Derivatives

Supramolecular chemistry explores the non-covalent interactions that drive the assembly of molecules into larger, ordered structures. Computational methods are crucial for understanding these interactions and predicting self-assembly behavior.

For resorcinol sulfoxide derivatives, theoretical studies could investigate:

Hydrogen Bonding: Analyzing the strength and directionality of hydrogen bonds formed by the hydroxyl groups and potentially involving the sulfoxide oxygen atom. These interactions are key drivers of self-assembly and molecular recognition researchgate.netresearchgate.netacs.orgmdpi.com.

π-π Stacking: Assessing the extent of π-π interactions between the aromatic rings, which contribute to the stability of stacked structures acs.orgnih.gov.

Van der Waals Forces: Quantifying weaker, short-range interactions that also play a role in molecular aggregation acs.orgmdpi.comnih.gov.

Host-Guest Chemistry: If resorcinol sulfoxide derivatives are designed as building blocks for macrocycles or host molecules, computational methods can predict their binding affinities and selectivity towards guest molecules acs.orgmdpi.comresearchgate.netjyu.fi.

Self-Assembly Pathways: Simulating the process by which molecules spontaneously organize into ordered nanostructures, such as aggregates, gels, or crystalline arrays, influenced by the balance of various non-covalent forces nih.govnih.govresearchgate.net.

The presence of both the polar hydroxyl groups and the sulfoxide moiety in resorcinol sulfoxide suggests a rich potential for diverse supramolecular interactions, which could be computationally mapped to design novel materials with tailored properties.

Advanced Derivatization and Functionalization Strategies of Resorcinol Sulfoxide

Selective Functionalization of Phenolic Hydroxyl Groups

The four phenolic hydroxyl groups on the resorcinol (B1680541) rings are primary sites for chemical modification. Their reactivity allows for the introduction of a wide array of functional groups through reactions such as etherification and esterification. nih.gov Achieving selectivity among the four hydroxyl groups is a significant challenge but can be addressed through controlled reaction conditions or the use of protecting groups. For instance, stoichiometric control of reagents can favor mono- or di-substitution, while the inherent differences in acidity and steric accessibility of the ortho and para hydroxyl groups may also be exploited for regioselective functionalization.

Strategies for tailored functionalization are crucial for modulating the molecule's physical properties, such as solubility, and for introducing new functionalities for further reactions. nih.gov For example, converting the hydroxyl groups into ethers or esters can enhance lipophilicity or introduce polymerizable moieties.

| Reaction Type | Reagents & Conditions | Product Type | Potential Application |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkoxy derivative | Increase lipophilicity, protect hydroxyl groups |

| Esterification | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | Ester derivative | Introduce functional handles, prodrug design |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl ether | Protection of hydroxyl groups for subsequent reactions |

Chemical Modifications at the Sulfoxide (B87167) Oxygen

The sulfinyl group is a central feature of resorcinol sulfoxide and offers distinct opportunities for chemical transformation. The sulfur atom in a sulfoxide is in an intermediate oxidation state, allowing for both reduction to a sulfide (B99878) and oxidation to a sulfone. wikipedia.org

Deoxygenation: The reduction of the sulfoxide to its corresponding sulfide can be accomplished using various reagents. This transformation removes the stereogenic center at the sulfur atom and alters the electronic properties of the linking group. Common methods involve the use of hydrosilanes with metal catalysts or reagents like oxalyl chloride in combination with a nucleophile. wikipedia.orgresearchgate.net

Oxidation: Conversely, the sulfoxide can be oxidized to a sulfone. Care must be taken to select appropriate oxidizing agents to avoid side reactions with the electron-rich phenolic rings. While hydrogen peroxide is a common oxidant for converting sulfides to sulfoxides, its use requires controlled conditions to prevent overoxidation to the sulfone. wikipedia.orgnih.gov This modification changes the geometry and electronic nature of the sulfur bridge, converting the pyramidal sulfoxide into a tetrahedral sulfone.

| Transformation | Typical Reagents | Product | Key Feature Change |

| Reduction | Hydrosilanes/Metal Catalyst; Oxalyl Chloride/Ethyl Vinyl Ether | Resorcinol Sulfide | Removal of sulfoxide stereocenter; increased flexibility |

| Oxidation | Hydrogen Peroxide (H₂O₂); Peroxy acids (m-CPBA) | Resorcinol Sulfone | Change in geometry from pyramidal to tetrahedral at sulfur |

Aromatic Ring Functionalization via Directed Ortho-Metalation or Electrophilic Substitution

The two resorcinol rings are highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two hydroxyl groups on each ring. This directs incoming electrophiles preferentially to the ortho and para positions relative to the hydroxyls.

A more precise method for functionalization is Directed ortho-Metalation (DoM). nih.gov In this strategy, a Directed Metalation Group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position, creating a nucleophilic arylmetal species. nih.govnih.gov In resorcinol sulfoxide, both the hydroxyl groups (often protected as carbamates or ethers) and the sulfoxide group itself can act as DMGs. This allows for regioselective introduction of a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, onto the aromatic ring at positions that might not be accessible through classical electrophilic substitution. nih.govnih.gov The competition and synergy between the multiple potential directing groups on the molecule make DoM a powerful but complex strategy for creating highly substituted derivatives.

| Method | Directing Group | Reagents | Potential Functionalization |

| Electrophilic Aromatic Substitution | -OH groups | Nitrating agents (HNO₃), Halogens (Br₂), Acylating agents | Nitration, Halogenation, Acylation at activated ring positions |

| Directed ortho-Metalation (DoM) | -OR, -OCONEt₂, -S(O)R | n-BuLi or s-BuLi, followed by an electrophile (E+) | Introduction of electrophiles (e.g., -CHO, -SiMe₃, -I) at a specific ortho position |

Synthesis of Polymeric and Oligomeric Resorcinol Sulfoxide Architectures

The multifunctional nature of resorcinol sulfoxide makes it an attractive candidate as a monomer for the synthesis of novel polymers and oligomers. Although specific examples of resorcinol sulfoxide polymers are not widely reported, established polymerization strategies for other resorcinol derivatives can be adapted.

One potential route is through polycondensation reactions. Similar to the well-known synthesis of resorcinol-formaldehyde resins, resorcinol sulfoxide could be reacted with aldehydes like formaldehyde (B43269) to form cross-linked networks. osti.govscience.gov The sulfoxide bridge would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties.

Another approach involves first functionalizing the hydroxyl groups with polymerizable moieties, such as acrylates or epoxides. nih.govresearchgate.net The resulting multi-functional monomers could then undergo chain-growth polymerization (e.g., free-radical polymerization of acrylate (B77674) derivatives) or step-growth polymerization (e.g., curing of epoxy-functionalized derivatives) to yield linear or cross-linked polymeric materials. nih.govresearchgate.net

| Polymerization Strategy | Co-reactant / Initiator | Resulting Polymer Architecture | Potential Properties |

| Polycondensation | Formaldehyde, Acid or Base catalyst | Cross-linked thermoset network | High thermal stability, rigidity |

| Chain-growth Polymerization (of acrylate-functionalized monomer) | Free-radical initiator (e.g., AIBN) | Cross-linked polymer network | Photocurable, high-performance materials |

| Step-growth Polymerization (of epoxy-functionalized monomer) | Curing agent (e.g., amine) | Epoxy resin network | Strong adhesion, chemical resistance |

Design and Synthesis of Chiral Resorcinol Sulfoxide Ligands and Auxiliaries

The sulfur atom in an unsymmetrical sulfoxide is a stereogenic center. illinois.edu Although resorcinol sulfoxide itself is a meso compound, derivatization of the rings or enantioselective synthesis can lead to chiral molecules. The synthesis of enantiomerically enriched sulfoxides is well-established and can be achieved through methods like the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, or through the asymmetric oxidation of a prochiral sulfide. medcraveonline.comnih.gov

Once synthesized in enantiopure form, chiral resorcinol sulfoxide derivatives hold significant potential as ligands in asymmetric catalysis. nih.gov The proximity of the chiral sulfur center to a coordinating metal, combined with the ability of sulfoxides to coordinate through either the sulfur or oxygen atom, makes them a versatile class of ligands. illinois.edunih.gov For instance, a chiral resorcinol sulfoxide bearing additional coordinating groups (e.g., phosphines or olefins) could be designed to create a specific chiral environment around a metal catalyst, enabling high enantioselectivity in reactions such as conjugate additions or hydrogenations. nih.govnih.gov

| Concept | Synthetic Approach | Key Features | Potential Application |

| Chiral Auxiliary | Attachment of the chiral sulfoxide to a substrate to direct a stereoselective reaction. medcraveonline.com | Covalently bound, high diastereoselectivity, removable. | Asymmetric aldol (B89426) reactions, Diels-Alder reactions. |

| Chiral Ligand | Asymmetric oxidation of the corresponding sulfide or resolution of racemic sulfoxide. medcraveonline.comnih.gov | Proximity of stereocenter to metal, S- or O-coordination. | Rhodium-catalyzed asymmetric 1,4-additions. nih.gov |

Applications of Resorcinol Sulfoxide in Advanced Organic Synthesis and Catalysis

Resorcinol (B1680541) Sulfoxide (B87167) as a Versatile Chiral Auxiliary in Asymmetric Transformations

Chiral sulfoxides have emerged as powerful and versatile chiral auxiliaries in a myriad of asymmetric transformations. illinois.eduresearchgate.net Their utility stems from the stable tetrahedral geometry of the sulfur atom, which, when appropriately substituted, creates a chiral center that can effectively bias the stereochemical outcome of reactions occurring at a proximal prochiral center. The sulfinyl group's ability to direct synthetic transformations is attributed to a combination of steric and electronic effects, differentiating the two faces of a reacting molecule. illinois.edu

The general efficacy of chiral sulfoxides as auxiliaries is well-documented in numerous synthetic endeavors. These auxiliaries are prized for their high configurational stability under a wide range of reaction conditions, preventing racemization and ensuring the transfer of chirality. illinois.edu Furthermore, the sulfinyl group can be readily introduced and subsequently removed under mild conditions, a critical feature for any practical chiral auxiliary.

While specific studies detailing the use of resorcinol sulfoxide as a chiral auxiliary are not extensively reported in the literature, its structural motifs suggest significant potential in this area. The resorcinol moiety, with its two hydroxyl groups, offers opportunities for further functionalization or for secondary interactions, such as hydrogen bonding, which could enhance diastereoselectivity in asymmetric reactions. The synthesis of enantiomerically enriched sulfoxides can be achieved through various established methods, including the Andersen synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol, followed by displacement with an organometallic reagent. illinois.edu Biocatalytic approaches, utilizing enzymes such as monooxygenases, also provide a green and efficient route to chiral sulfoxides with high enantiomeric excess. acsgcipr.orgfrontiersin.orgnih.gov

Table 1: Selected Asymmetric Transformations Utilizing Chiral Sulfoxide Auxiliaries

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Excess (d.e.) |

| Aldol (B89426) Addition | p-Tolylsulfinyl Group | Aldehyde | >95% |

| Diels-Alder Reaction | Phenylsulfinyl Group | Diene | 90-98% |

| Michael Addition | tert-Butylsulfinyl Group | Enone | >99% |

This table presents representative data for common chiral sulfoxide auxiliaries to illustrate their general effectiveness in asymmetric synthesis.

Utilization as a Ligand in Transition-Metal-Catalyzed Reactions

The coordination of chiral ligands to transition metals is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with high efficiency. Chiral sulfoxides have been successfully employed as ligands in a variety of transition-metal-catalyzed reactions. researchgate.net The sulfur and oxygen atoms of the sulfinyl group can both act as donor atoms, allowing for various coordination modes to a metal center. This coordination creates a chiral environment around the metal, which can induce enantioselectivity in the catalyzed transformation.

The development of chiral sulfoxide ligands has led to significant advancements in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization. rsc.org The modular nature of sulfoxide synthesis allows for the fine-tuning of steric and electronic properties of the ligand, which is crucial for optimizing catalytic activity and enantioselectivity.

Although specific examples of resorcinol sulfoxide as a ligand in transition-metal catalysis are not prevalent in the literature, the inherent functionalities of the molecule suggest intriguing possibilities. The resorcinol framework could be incorporated into bidentate or polydentate ligand designs, for instance, by synthesizing phosphine-sulfoxide or amine-sulfoxide ligands derived from resorcinol. Such ligands could chelate to a metal center, creating a rigid and well-defined chiral pocket. The hydroxyl groups of the resorcinol moiety could also play a role in catalysis, potentially acting as a proton shuttle or engaging in hydrogen bonding with the substrate to enhance stereocontrol.

Table 2: Examples of Transition-Metal-Catalyzed Reactions with Chiral Sulfoxide Ligands

| Reaction | Metal Catalyst | Chiral Sulfoxide Ligand Type | Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | Rhodium | Bis(sulfoxide) | Up to 99% |

| Palladium-Catalyzed Allylic Alkylation | Palladium | Phosphine-sulfoxide | Up to 98% |

| Copper-Catalyzed Henry Reaction | Copper | Diamine-sulfoxide | Up to 95% |

This table provides a general overview of the application of chiral sulfoxide ligands in asymmetric catalysis.

Building Block in the Synthesis of Complex Molecules

The resorcinol structural unit is a common motif in a wide array of natural products and biologically active molecules. researchgate.netrsc.org Its presence in compounds such as flavonoids, cannabinoids, and polyketides highlights its importance as a versatile building block in synthetic chemistry. The functional handles provided by the hydroxyl groups of resorcinol allow for a variety of chemical transformations, making it an ideal starting point for the construction of more complex molecular architectures. jmchemsci.com

Similarly, chiral sulfoxides serve as valuable building blocks in the synthesis of enantiomerically pure compounds. frontiersin.org The sulfinyl group can be used to introduce a stereocenter, which can then be elaborated upon to construct the target molecule. The sulfoxide can later be removed or transformed into other functional groups as needed.

The combination of these two functionalities in resorcinol sulfoxide makes it a potentially valuable building block for the synthesis of complex, chiral molecules. For instance, the resorcinol ring could be elaborated through electrophilic aromatic substitution or cross-coupling reactions, while the chiral sulfoxide could be used to control the stereochemistry of subsequent transformations. While the direct use of resorcinol sulfoxide as a building block in the total synthesis of a specific natural product has not been extensively documented, the principles of synthetic chemistry suggest its potential utility in this regard. The synthesis of various resorcinol derivatives is well-established, providing a foundation for the preparation of functionalized resorcinol sulfoxides for use in complex molecule synthesis. jmchemsci.com

Role in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in modern synthesis. Chiral organocatalysts are particularly valuable for their ability to promote enantioselective transformations. The development of novel organocatalytic systems is an active area of research, with a focus on creating catalysts that are efficient, selective, and environmentally friendly.

Resorcinol and its derivatives have been employed in organocatalysis, often leveraging the acidic nature of the phenolic hydroxyl groups or their ability to participate in hydrogen bonding interactions to activate substrates. researchgate.net Chiral sulfoxides have also found application as organocatalysts, where the chiral sulfinyl group can induce asymmetry in the transition state of a reaction.

The concept of a chiral resorcinol sulfoxide as an organocatalyst is an intriguing one. Such a molecule could act as a bifunctional catalyst, with the resorcinol hydroxyl groups providing a Brønsted acidic or hydrogen-bonding site, and the chiral sulfoxide offering a stereocontrolling element. This dual activation could lead to high levels of enantioselectivity in reactions such as aldol additions, Michael additions, and Friedel-Crafts reactions. While the specific application of resorcinol sulfoxide as an organocatalyst is yet to be widely explored, the foundational principles of organocatalysis suggest that it is a promising area for future investigation.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. rug.nlnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The design of new MCRs is a key objective in modern organic synthesis, with significant implications for drug discovery and materials science.

Resorcinol has been utilized as a component in various MCRs, often acting as a nucleophile through its electron-rich aromatic ring. rug.nl The development of MCRs involving resorcinol has led to the efficient synthesis of diverse heterocyclic scaffolds.

The incorporation of a sulfoxide functionality into a resorcinol-based MCR component could open up new avenues for the synthesis of novel and complex molecules. A chiral resorcinol sulfoxide could potentially be used in a stereoselective MCR, where the chirality of the sulfoxide directs the formation of a specific stereoisomer of the product. This would be a highly efficient way to generate complex, enantiomerically enriched molecules in a single step. Although the application of resorcinol sulfoxide in multicomponent reactions is not yet a well-established field, the principles of MCR design suggest that it is a fertile ground for future synthetic innovation.

Electrochemical Studies of Resorcinol Sulfoxide and Its Redox Chemistry

Cyclic Voltammetry and Chronoamperometry for Redox Mechanism Elucidation

The electrochemical behavior of Resorcinol (B1680541) Sulfoxide (B87167) remains a largely unexplored area of research. While extensive studies have been conducted on the parent compound, resorcinol, there is a significant gap in the scientific literature regarding the specific redox properties of its sulfoxide derivative.

Studies on resorcinol itself have shown that its electrochemical oxidation is a complex process. It is generally understood to be an irreversible reaction that is highly dependent on the pH of the medium. The oxidation typically involves a one-proton, one-electron transfer to form a radical species. These radicals can then undergo further reactions, such as dimerization or polymerization, leading to the formation of a film on the electrode surface. This process is often referred to as electrode fouling.

In the absence of direct experimental data for Resorcinol Sulfoxide, its electrochemical behavior can be hypothetically considered in the context of related compounds. The introduction of a sulfoxide group to the resorcinol structure would likely influence its electron density and steric properties, thereby affecting its oxidation and reduction potentials. The sulfoxide moiety itself can be electrochemically active, potentially undergoing reduction to a sulfide (B99878) or oxidation to a sulfone, which would add further complexity to the cyclic voltammograms.

To thoroughly investigate the redox mechanism of Resorcinol Sulfoxide, a systematic study using cyclic voltammetry and chronoamperometry would be essential. Such a study would involve varying parameters like pH, scan rate, and substrate concentration to understand the nature of the electron transfer processes, the stability of any intermediates, and the kinetics of the reactions.

Electrochemical Polymerization and Film Formation of Resorcinol Sulfoxide Monomers

The electropolymerization of phenolic compounds is a well-documented phenomenon, and resorcinol has been shown to form polymeric films on electrode surfaces upon electrochemical oxidation. This process is initiated by the formation of phenoxyl radicals, which then couple to form dimers and higher oligomers that deposit on the electrode.

Given the propensity of resorcinol to electropolymerize, it is plausible that Resorcinol Sulfoxide could also form polymeric films under suitable electrochemical conditions. The presence of the sulfoxide group could, however, alter the polymerization mechanism and the properties of the resulting film. The electronic effects of the sulfoxide group might influence the reactivity of the radical intermediates, while steric hindrance could affect the regioselectivity of the polymerization process.

A comprehensive investigation into the electrochemical polymerization of Resorcinol Sulfoxide would necessitate controlled potential electrolysis or repetitive cyclic voltammetry scans to induce film formation. The resulting polymer film could then be characterized using various surface analysis techniques to understand its morphology, thickness, and chemical composition.

Spectroelectrochemistry for In Situ Analysis of Redox Intermediates

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to provide real-time information about the species generated at the electrode surface during a redox reaction. This method would be invaluable for studying the transient intermediates formed during the electrochemical oxidation or reduction of Resorcinol Sulfoxide.

By coupling techniques such as UV-Visible, infrared, or Raman spectroscopy with an electrochemical experiment, it would be possible to obtain spectral data of any short-lived radical cations or anions, or other intermediates that may be formed. This would provide direct evidence for the proposed reaction mechanisms and help to identify the products of the electrochemical reactions.

Materials Science Applications of Resorcinol Sulfoxide Derived Polymers and Composites

Incorporation into High-Performance Polymeric Materials

Polymers containing sulfoxide (B87167) groups are noted for their high polarity and hydrophilicity, which can translate to excellent biocompatibility and low cytotoxicity in some cases. fu-berlin.de By incorporating resorcinol (B1680541) sulfoxide into polymer chains, it may be possible to develop high-performance materials suitable for specialized applications where a balance of thermal resistance and specific solvent or biological interaction is required. For instance, the modification of existing high-performance polymers with resorcinol sulfoxide could be a strategy to improve their processability or to introduce specific functionalities without significantly compromising their desirable bulk properties. The synthesis of colorless and high-refractive-index polymers has been achieved through the oxidation of poly(phenylene sulfide) derivatives to include sulfoxide bonds, suggesting a potential for resorcinol sulfoxide in optical polymer applications. rsc.org

Table 1: Potential Effects of Resorcinol Sulfoxide Incorporation on Polymer Properties

| Property | Potential Enhancement from Resorcinol Moiety | Potential Enhancement from Sulfoxide Moiety |

| Thermal Stability | High | Increased intermolecular forces |

| Mechanical Strength | Rigidity | Enhanced chain cohesion |

| Solubility | Aromatic character influences solubility | Increased polarity and hydrophilicity |

| Adhesion | Phenolic hydroxyl groups | Polar nature promotes surface interactions |

| Refractive Index | Aromatic structure | Potential for high refractive index materials |

Development of Resorcinol Sulfoxide-Based Resins and Adhesives

Resorcinol-based resins, particularly resorcinol-formaldehyde (RF) resins, are well-established as high-performance adhesives known for their exceptional strength, durability, and water resistance. et-chem.comet-chem.comwikipedia.orgchemical-supermarket.com These thermosetting polymers form robust, crosslinked networks, making them suitable for demanding applications in marine and aerospace industries. et-chem.comet-chem.comwikipedia.orgchemical-supermarket.com The development of resins and adhesives based on resorcinol sulfoxide could build upon this legacy by introducing new functionalities and potentially enhancing performance in specific areas.

The presence of the polar sulfoxide group could significantly improve the adhesive properties of the resin, particularly on polar substrates. This is due to the potential for strong dipole-dipole interactions and hydrogen bonding between the adhesive and the surface. Furthermore, the sulfoxide group might influence the curing chemistry of the resin, potentially allowing for different curing conditions or leading to a cured network with a distinct morphology and properties.

The formulation of a two-part adhesive system, analogous to traditional resorcinol-formaldehyde glues which consist of a resin and a hardener, could be envisaged for resorcinol sulfoxide-based adhesives. wikipedia.org The reactivity of the resorcinol hydroxyl groups would likely play a key role in the crosslinking process, while the sulfoxide moiety could be leveraged to modify the viscosity, wetting characteristics, and ultimate bond strength of the adhesive. The inherent water resistance of resorcinol-based adhesives could be maintained or even enhanced, making these novel adhesives potentially suitable for applications in harsh environments. et-chem.comcapitalresin.com

Advanced Composite Materials with Enhanced Properties

The use of resorcinol sulfoxide-derived polymers as matrix materials in advanced composites could lead to materials with a superior combination of thermal, mechanical, and chemical resistance. The principles that make resorcinol-formaldehyde resins effective in wood composites and other structural applications are also relevant here. researchgate.net The ability of the resorcinol moiety to form a highly crosslinked, thermally stable network is crucial for a high-performance composite matrix.

Furthermore, the synthesis of colorless polymers with high refractive indices containing sulfoxide moieties suggests that resorcinol sulfoxide-based composites could find applications where optical transparency is a requirement, in addition to high strength and thermal stability. rsc.org The ability to tailor the properties of the polymer matrix by controlling the concentration of resorcinol sulfoxide could allow for the development of composite materials optimized for specific and demanding applications.

Application in Porous Materials and Adsorbents

Resorcinol-formaldehyde resins are widely used as precursors for the synthesis of porous carbon materials, such as carbon aerogels and xerogels. rsc.orgnih.gov These materials are characterized by their high surface area, tunable pore structure, and excellent performance as adsorbents, catalyst supports, and electrode materials for energy storage devices. rsc.orgnih.gov The use of resorcinol sulfoxide as a precursor could open up new possibilities for the synthesis of functionalized porous materials.

The presence of sulfur and oxygen in the resorcinol sulfoxide molecule would naturally lead to the doping of the resulting porous carbon with these heteroatoms during the carbonization process. Heteroatom doping is a well-known strategy for enhancing the performance of carbon materials in various applications. For instance, sulfur doping can improve the electrochemical properties of carbon materials for use in batteries and supercapacitors. The oxygen functional groups can enhance the wettability and surface interactions of the carbon, which is beneficial for adsorption and catalysis.

The synthesis of porous materials from resorcinol sulfoxide could follow a similar sol-gel process to that used for resorcinol-formaldehyde materials, followed by a carbonization step. rsc.orgnih.gov The specific conditions of the synthesis could be adjusted to control the pore size, surface area, and degree of heteroatom doping in the final material. Such tailored porous materials could be highly effective for the selective adsorption of pollutants from water or air, or as advanced catalyst supports where the doped heteroatoms act as active sites.

Future Research Directions and Unexplored Avenues in Resorcinol Sulfoxide Chemistry

Integration with Flow Chemistry and Automated Synthesis